molecular formula C6H9BrF2 B2664515 3-(2-Bromoethyl)-1,1-difluorocyclobutane CAS No. 2229266-35-5

3-(2-Bromoethyl)-1,1-difluorocyclobutane

Cat. No.: B2664515
CAS No.: 2229266-35-5
M. Wt: 199.039
InChI Key: PFPULISMDRWGSY-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1,1-difluorocyclobutane is an organic compound that belongs to the class of halogenated cyclobutanes. This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a cyclobutane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-1,1-difluorocyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-difluorocyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control of reaction parameters and minimizes the risk of side reactions. The bromination reaction can be scaled up using similar conditions as in laboratory synthesis but with optimized flow rates and concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1,1-difluorocyclobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromoethyl)-1,1-difluorocyclobutane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-1,1-difluorocyclobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoethyl)-1,1-difluorocyclobutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .

Properties

IUPAC Name

3-(2-bromoethyl)-1,1-difluorocyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c7-2-1-5-3-6(8,9)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPULISMDRWGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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